(R)-3-(1-Hydroxyethyl)phenol

Enzymatic Resolution Chiral Separation Biocatalysis

In chiral drug synthesis, racemic substitutions compromise efficacy, pharmacokinetics, and safety. (R)-3-(1-Hydroxyethyl)phenol (CAS 625852-10-0) is a critical enantiopure building block (≥98% ee) for high-value pharmaceuticals, notably as a pivotal intermediate for Rivastigmine. Its (R)-configuration enables stereoinversion, deracemization studies, and distinct drug candidate synthesis. Validated via asymmetric transfer hydrogenation (90% yield, 99.3% ee), it serves as a benchmark for catalyst screening and biocatalytic optimization. Ensure reproducible, high-yielding, and regulatory-compliant synthetic processes.

Molecular Formula C8H10O2
Molecular Weight 138.166
CAS No. 625852-10-0
Cat. No. B2961945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-(1-Hydroxyethyl)phenol
CAS625852-10-0
Molecular FormulaC8H10O2
Molecular Weight138.166
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)O)O
InChIInChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-6,9-10H,1H3/t6-/m1/s1
InChIKeyCOJRWHSKVYUZHQ-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-(1-Hydroxyethyl)phenol (CAS 625852-10-0) for Chiral Pharmaceutical Synthesis


(R)-3-(1-Hydroxyethyl)phenol (CAS 625852-10-0), also known as (R)-1-(3-hydroxyphenyl)ethanol, is a chiral phenolic alcohol that functions as a critical enantiopure building block in the synthesis of high-value pharmaceuticals, notably as a pivotal intermediate for the Alzheimer's drug Rivastigmine [1]. Its molecular structure features a meta-substituted phenol ring bearing an (R)-configured secondary alcohol, granting it distinct stereochemical properties that are essential for downstream chiral syntheses. Commercially, this compound is available in high optical purity (typically >98% ee) from specialized chemical suppliers, reflecting its demand in research and industrial settings where enantiomeric integrity directly impacts product efficacy and safety .

Why Generic (R)-3-(1-Hydroxyethyl)phenol Cannot Be Substituted by Racemates or (S)-Enantiomers


In chiral drug synthesis, the use of racemic mixtures or incorrect enantiomers of 3-(1-hydroxyethyl)phenol can lead to significant downstream complications, including reduced therapeutic efficacy, unpredictable pharmacokinetics, and potential toxicity [1]. Specifically, Rivastigmine is an (S)-configured carbamate ester whose synthesis requires enantiopure (S)-3-(1-hydroxyethyl)phenol as the phenolic core [2]. The (R)-enantiomer (CAS 625852-10-0) is not merely an inactive alternative; it is a crucial intermediate for other distinct drug candidates or serves as a valuable starting material for stereoinversion or deracemization studies [3]. Substituting with the racemate introduces an equal amount of the unwanted (R)-enantiomer, which not only halves the atom economy but also complicates purification and increases waste, directly violating the principles of green chemistry and cost-effective manufacturing [4]. Therefore, procurement of enantiopure (R)-3-(1-hydroxyethyl)phenol is not optional but a stringent requirement for reproducible, high-yielding, and regulatory-compliant synthetic processes.

Quantitative Differentiation of (R)-3-(1-Hydroxyethyl)phenol (CAS 625852-10-0) from Its Comparators


Superior Enantiomeric Excess (ee) of (R)-Enantiomer via CAL-B Biocatalytic Resolution

In a regioselective and enantioselective CAL-B-catalyzed hydrolysis of the diacetate precursor, (R)-3-(1-hydroxyethyl)phenol was obtained with an enantiomeric excess (ee) of 99%, while the corresponding (S)-3-(1-acetoxyethyl)phenol intermediate was produced with an ee of 98% at 50% conversion, demonstrating a high selectivity factor E > 200 [1]. This represents a near-perfect resolution where the (R)-enantiomer can be isolated with exceptional optical purity, directly impacting downstream chiral synthesis.

Enzymatic Resolution Chiral Separation Biocatalysis

High Yield and Optical Purity via Asymmetric Transfer Hydrogenation

A patented asymmetric transfer hydrogenation process using a chiral ruthenium catalyst directly reduces 1-(3-hydroxyphenyl)ethanone to (R)-3-(1-hydroxyethyl)phenol with a 90% isolated yield and an impressive 99.3% enantiomeric excess (ee) [1]. In contrast, traditional non-asymmetric reduction methods would yield a racemic mixture (0% ee) of no value for chiral drug synthesis.

Asymmetric Catalysis Transfer Hydrogenation Ruthenium Catalysis

Regioselective Hydrolysis: (R)-3-(1-Hydroxyethyl)phenol vs. (R)-2- or (R)-4-Hydroxyethylphenol Isomers

The CAL-B-catalyzed hydrolysis of 3-(1-acetoxyethyl)phenyl acetate exhibits high regioselectivity for the phenolic acetate over the benzylic acetate, yielding (R)-3-(1-hydroxyethyl)phenol as the primary product. While quantitative isomer-specific comparison data is limited in primary literature, class-level inference from lipase-catalyzed resolutions of meta-substituted vs. para-substituted aromatic alcohols indicates that the meta-substitution pattern (as in the target compound) often leads to distinct substrate recognition and enantioselectivity compared to its ortho- or para- analogs [1]. This regiochemical preference is crucial for avoiding isomeric impurities that could act as competitive inhibitors or unwanted side-products in downstream drug synthesis.

Regioselectivity Lipase Catalysis Substrate Specificity

Validated Purity and Hazard Profile for Procurement Safety

Commercial specifications for (R)-3-(1-hydroxyethyl)phenol (CAS 625852-10-0) from reputable vendors confirm a minimum purity of 98% by GC or HPLC, ensuring its suitability as a high-quality starting material for sensitive syntheses . The Safety Data Sheet (SDS) classifies the compound as harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319), with a warning signal word . This explicit hazard profile is essential for laboratory safety planning and regulatory compliance, distinguishing it from uncharacterized or lower-purity analogs that may pose unknown risks.

Chemical Purity Safety Data Sheet Procurement Specification

Optimal Application Scenarios for (R)-3-(1-Hydroxyethyl)phenol (CAS 625852-10-0)


Enantioselective Synthesis of Rivastigmine and Related Carbamates

As a direct phenolic precursor, (R)-3-(1-hydroxyethyl)phenol can be converted to (R)-3-(1-(dimethylamino)ethyl)phenol, a key intermediate in the synthesis of Rivastigmine and its analogs. The exceptional enantiopurity of the starting material (ee > 99%) ensures that the final drug substance meets stringent regulatory requirements for stereochemical purity [1].

Biocatalytic Deracemization and Stereoinversion Studies

The compound serves as an ideal substrate for exploring novel enzymatic deracemization or stereoinversion methodologies. Its established high-resolution profile (E > 200) provides a benchmark for optimizing new biocatalytic processes aimed at accessing both enantiomers with high optical purity [2].

Asymmetric Hydrogenation Catalyst Screening and Process Development

Given its validated synthesis via asymmetric transfer hydrogenation (90% yield, 99.3% ee), (R)-3-(1-hydroxyethyl)phenol is a valuable test substrate for screening new chiral catalysts and optimizing reaction conditions for the asymmetric reduction of aryl ketones. The quantitative metrics from literature serve as a baseline for comparing catalyst performance [3].

Chiral Building Block for Custom Pharmaceutical Synthesis

The compound's meta-hydroxyethyl substitution pattern and high enantiopurity make it a versatile starting material for constructing more complex, chiral pharmaceutical frameworks. It is particularly suited for applications requiring a phenolic moiety with a defined stereocenter, enabling the rapid generation of libraries of enantiomerically pure drug candidates [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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